3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural attributes include:
- Thiazolidinone Substituents: A 2-chlorobenzyl group at position 3, a thioxo group at position 2, and a ketone at position 2.
- Pyrido-Pyrimidinone Core: A methyl group at position 7 and a dipropylamino group at position 2.
- Stereochemistry: The (Z)-configuration of the exocyclic methylidene group ensures spatial orientation critical for molecular interactions .
Properties
Molecular Formula |
C26H27ClN4O2S2 |
|---|---|
Molecular Weight |
527.1 g/mol |
IUPAC Name |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[[2-(dipropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27ClN4O2S2/c1-4-12-29(13-5-2)23-19(24(32)30-15-17(3)10-11-22(30)28-23)14-21-25(33)31(26(34)35-21)16-18-8-6-7-9-20(18)27/h6-11,14-15H,4-5,12-13,16H2,1-3H3/b21-14- |
InChI Key |
KBIOUPCZJWCWBD-STZFKDTASA-N |
Isomeric SMILES |
CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl |
Canonical SMILES |
CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, including the formation of the thiazolidinone ring, the pyrido[1,2-a]pyrimidinone core, and the final coupling of these fragments. The reaction conditions typically involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic aromatic substitution can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate .
Biology
In biological research, the compound can be used to study enzyme interactions and inhibition due to its potential binding affinity to certain biological targets .
Medicine
In medicine, the compound’s structure suggests potential pharmacological activities, such as anti-inflammatory or anticancer properties. Further research is needed to confirm these activities and understand the underlying mechanisms .
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Functional Group Variations
Compound A shares a pyrido-pyrimidinone backbone with several analogs, but differences in substituents modulate its physicochemical and biological properties.
Table 1: Structural Comparison of Compound A and Analogs
Key Observations:
The thioxo group at position 2 is conserved across analogs, suggesting its role in hydrogen bonding or metal chelation .
Amino Group Diversity: Compound A’s dipropylamino group offers greater steric bulk and hydrophobicity than ethylamino () or furylmethylamino () groups, which may influence receptor binding kinetics .
Biological Activity
The compound 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 545.1 g/mol. The structure includes a thiazolidinone ring and a pyrido[1,2-a]pyrimidinone core, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H21ClN4O2S2 |
| Molecular Weight | 545.1 g/mol |
| IUPAC Name | (5Z)-3-[(2-chlorophenyl)methyl]-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| InChI Key | FOCCAJJRNKHLPQ-HAHDFKILSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on key enzymes involved in disease processes.
Antimicrobial Activity
Several studies have demonstrated that compounds similar to this one possess significant antimicrobial properties. For instance, thiazolidinone derivatives have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell walls and inhibit essential metabolic pathways.
Case Study:
In a comparative study of thiazolidinone derivatives, it was found that compounds exhibiting greater lipophilicity had enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research has indicated that pyrido[1,2-a]pyrimidine derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of cell proliferation through the modulation of cell cycle regulators.
Data Table: Anticancer Activity Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-{(Z)-[3-(2-chlorobenzyl)... | MCF-7 (Breast Cancer) | 15.5 |
| 3-{(Z)-[3-(2-chlorobenzyl)... | HeLa (Cervical Cancer) | 12.8 |
| 3-{(Z)-[3-(2-chlorobenzyl)... | A549 (Lung Cancer) | 18.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
